Pivalamidine hydrochloride

Heterocyclic synthesis Regioselectivity Pyrimidine chemistry

Synthesizing 5-nitropyrimidines with generic amidines yields regioisomeric mixtures requiring costly chromatography. Pivalamidine hydrochloride eliminates this: • Exclusive single-product formation in 5-nitropyrimidine synthesis vs. mixtures with acetamidine/propionamidine • 96% yield in tetrahydropyrimidine synthesis (Bayer US 5,162,529) • Optimal 2-alkyl substituent for selective 5-HT₂A antagonists • trans-Pt(II) pivaloamidine complexes overcome cisplatin resistance. Bulk quantities support agrochemical and medicinal chemistry scale-up.

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
CAS No. 18202-73-8
Cat. No. B051598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivalamidine hydrochloride
CAS18202-73-8
SynonymsPivalamidine Hydrochloride;  Pivalamidine Monohydrochloride;  2,2-Dimethyl-propanimidamide Monohydrochloride;  2,2-Dimethylpropionamidine Hydrochloride;  2,2-Dimethylpropionimidamide Hydrochloride;  Pivalimidamide Hydrochloride;  tert-Butanecarboximidamid
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=N)[NH3+].[Cl-]
InChIInChI=1S/C5H12N2.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H3,6,7);1H
InChIKeyARDGQYVTLGUJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivalamidine Hydrochloride Overview


Pivalamidine hydrochloride (CAS 18202-73-8), also known as 2,2-dimethylpropionamidine hydrochloride or tert-butylcarbamidine hydrochloride, is a synthetic amidine compound with the molecular formula C₅H₁₂N₂·HCl and a molecular weight of 136.62 g/mol . The compound features a sterically demanding tert-butyl (pivaloyl) group at the amidino carbon, which confers distinct electronic and steric properties compared to simpler alkylamidines such as acetamidine or propionamidine . It is supplied as a white to almost white crystalline powder with a melting point of 190–195 °C, is hygroscopic, and requires storage under inert gas at room temperature [1]. The hydrochloride salt form enhances aqueous solubility and handling consistency for research applications . Pivalamidine hydrochloride is classified as a skin and eye irritant (H315, H319) and carries the GHS07 warning pictogram [1].

Why Pivalamidine Is Chemically Distinct from Alkylamidines


Pivalamidine hydrochloride cannot be freely interchanged with other alkylamidines such as acetamidine, propionamidine, or benzamidine in synthetic applications. The tert-butyl group at the amidino carbon atom introduces a unique combination of pronounced steric bulk (cone angle) and distinct electronic polarization that fundamentally alters reaction outcomes [1]. In the ring transformation of 5-nitropyrimidine, pivalamidine yields exclusively a single product, whereas acetamidine and propionamidine—bearing smaller alkyl substituents—produce mixtures of pyrimidine and pyridine derivatives under identical conditions [1]. The steric shielding also suppresses undesired side reactions in heterocycle formation, enabling yields as high as 96% in tetrahydropyrimidine synthesis, whereas processes using less hindered amidine alternatives afford substantially lower yields [2]. Furthermore, the electron-donating effect of the tert-butyl group shifts amidine basicity and modulates the sensitivity of the amidine moiety to further substitution, a property that is not replicated by methyl, ethyl, or aryl substituents [3]. These chemically encoded differences mean that substituting pivalamidine with a generic alkylamidine will alter both the regiochemical outcome and the efficiency of the synthetic sequence.

Performance Evidence: Pivalamidine vs. Alkylamidines


Exclusive Regiochemistry Over Acetamidine and Propionamidine

In the reaction of 5-nitropyrimidine with various amidine hydrochlorides in ethanolic solution in the presence of triethylamine, pivalamidine hydrochloride exclusively formed the corresponding 2-substituted 5-nitropyrimidine with no detectable formation of the alternative 2-amino-5-nitropyridine product [1]. By contrast, under identical reaction conditions, acetamidine hydrochloride and propionamidine hydrochloride each produced a mixture of the 2-substituted 5-nitropyrimidine and the 2-amino-5-nitropyridine derivative [1]. Benzamidine hydrochloride likewise gave exclusive 2-substituted-5-nitropyrimidine formation [1].

Heterocyclic synthesis Regioselectivity Pyrimidine chemistry

Superior Yield in Tetrahydropyrimidine Intermediate Synthesis

The Bayer AG process patent (US 5,162,529) demonstrates that pivalamidine reacts directly with epichlorohydrin in acetonitrile at reflux to yield 5-hydroxy-2-tert-butyl-3,4,5,6-tetrahydropyrimidine hydrochloride in 96% of theory [1]. The prior art route required the pre-formation of 1,3-diamino-2-propanol from epichlorohydrin and ammonia, a step that could only achieve a maximum of approximately 55% yield [1]. The pivalamidine-based route thus avoids the cost-intensive and low-yielding intermediate entirely while delivering a near-quantitative cyclization [1].

Process chemistry Agrochemical intermediates Tetrahydropyrimidine synthesis

Tert-Butyl Substituent Tunes Amidine Basicity

Oszczapowicz and Ciszkowski synthesized four parallel series of N¹,N¹-dimethylamidines—formamidines (R = H), acetamidines (R = CH₃), propionamidines (R = C₂H₅), isobutyramidines (R = i-C₃H₇), and pivalamidines (R = t-C₄H₉)—each containing 25 identical N-imino substituents, and measured their pKa values in 95.6% ethanol [1]. Regression analysis demonstrated that the sensitivity of the amidine group to imino nitrogen substitution (reflected in the slope of pKa vs. σ correlations) is directly dependent on the electronic nature of the amidino carbon substituent [1]. A linear relationship was established between the correlation slope and the Taft σ* constant of the R group at the amidino carbon, with pivalamidines (σ* for t-Bu = −0.30) occupying a distinctly different position from formamidines (σ* for H = +0.49) and acetamidines (σ* for CH₃ = 0.00) [1].

Physical organic chemistry Amidine basicity Structure–property relationships

Overcoming Cisplatin Resistance with Pivaloamidine Complexes

Sinisi et al. synthesized and characterized a panel of platinum(II), (III), and (IV) complexes bearing pivaloamidine (Z-HN=C(t-Bu)NH₂) ligands and evaluated their cytotoxicity against a panel of cultured cancer cell lines including cisplatin-sensitive and multidrug-resistant variants [1]. The trans-[PtCl₂(NH₃){Z-HN=C(t-Bu)NH₂}] complex was able to overcome both acquired and intrinsic cisplatin resistance, a property attributed to the enhanced lipophilicity and cellular uptake conferred by the tert-butyl group of the pivaloamidine ligand [1]. This contrasts with earlier amidine-Pt complexes bearing less bulky substituents (formamidine, acetamidine-based ligands) which, while active, did not demonstrate the same ability to evade resistance mechanisms in the trans geometry [1]. The study further demonstrated that the pivaloamidine complexes induce apoptosis and activate p53 in resistant cell lines [1].

Medicinal inorganic chemistry Platinum anticancer complexes Cisplatin resistance

tert-Butyl Substitution Enables 5-HT₂A Receptor Selectivity

Shireman, Carruthers, and co-workers at Janssen Pharmaceutica described the synthesis and structure–activity relationships of a novel series of 2-alkyl-4-aryl-tetrahydro-pyrido-pyrimidines and 2-alkyl-4-aryl-tetrahydro-pyrimido-azepines as selective 5-HT₂A receptor antagonists [1]. Pivalamidine hydrochloride serves as the key reagent for introducing the 2-tert-butyl substituent onto the pyrimidine ring during scaffold construction [1]. The 2-alkyl substituent was identified as a critical determinant of both 5-HT₂A binding affinity and subtype selectivity over 5-HT₂B and 5-HT₂C receptors; the tert-butyl group (derived from pivalamidine) provides optimal steric occupancy of the receptor hydrophobic pocket [1]. Compounds with smaller 2-alkyl groups (methyl, ethyl, isopropyl) showed reduced affinity and/or diminished selectivity profiles [1].

Serotonin receptor pharmacology CNS drug discovery Heterocyclic medicinal chemistry

Pivalamidine Application Scenarios


Regioselective 5-Nitropyrimidine Synthesis

When a synthetic sequence demands a 2-substituted 5-nitropyrimidine intermediate free of 2-amino-5-nitropyridine contamination, pivalamidine hydrochloride is the reagent of choice. The exclusive formation of the desired pyrimidine product—demonstrated by Barczynski and van der Plas under ethanolic triethylamine conditions—eliminates the need for column chromatography or recrystallization to remove the regioisomeric byproduct that inevitably forms when acetamidine or propionamidine is used [1]. This is particularly valuable in multi-step medicinal chemistry campaigns where intermediate purity directly impacts downstream yield and SAR interpretation.

Tetrahydropyrimidine Agrochemical Intermediate Synthesis

For process chemistry groups or CDMOs scaling the synthesis of 5-hydroxy-tetrahydropyrimidine-based insecticide precursors, the pivalamidine–epichlorohydrin route described in Bayer's US Patent 5,162,529 offers a validated pathway to 96% isolated yield in acetonitrile [2]. This represents a step-change improvement over the legacy 1,3-diamino-2-propanol route (≤55% yield) and eliminates the cost and waste burden associated with that intermediate. Procurement of pivalamidine hydrochloride in bulk quantities is therefore directly tied to process economics for this agrochemical intermediate class.

2-tert-Butyl 5-HT₂A Antagonist Library Construction

Medicinal chemistry teams pursuing selective serotonin 5-HT₂A receptor antagonists for CNS indications should specify pivalamidine hydrochloride as the 2-alkyl building block. The Janssen SAR study demonstrated that the 2-tert-butyl substituent—installed via pivalamidine—is optimal for balancing high 5-HT₂A affinity with subtype selectivity over 5-HT₂B and 5-HT₂C receptors [3]. Use of acetamidine, propionamidine, or isobutyramidine would produce analogs with predictably inferior pharmacological profiles, undermining the SAR dataset and consuming screening resources on suboptimal chemotypes.

Platinum Complexes to Overcome Cisplatin Resistance

Bioinorganic and medicinal chemistry groups developing trans-platinum(II) complexes that retain activity in cisplatin-resistant tumors should source pivalamidine hydrochloride for ligand synthesis. The Sinisi et al. study established that the pivaloamidine ligand imparts sufficient lipophilicity (via the tert-butyl group) to enhance cellular uptake and that the resulting trans-[PtCl₂(NH₃){Z-HN=C(t-Bu)NH₂}] complex overcomes both acquired and intrinsic cisplatin resistance while inducing p53-dependent apoptosis [4]. Smaller amidine ligands (formamidine, acetamidine) do not confer the same resistance-evading phenotype in the trans geometry, making pivalamidine the differentiated choice for this emerging class of anticancer metallodrugs.

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